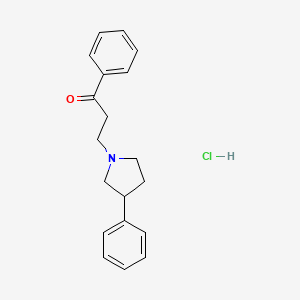
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as GW3965, is a synthetic liver-X-receptor (LXR) agonist. It is a potent and selective agonist of LXR, which plays a crucial role in regulating cholesterol homeostasis and lipid metabolism. The compound is widely used in scientific research to investigate the molecular mechanisms of LXR signaling and its potential therapeutic applications.
Wirkmechanismus
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide binds to the ligand-binding domain of LXR and induces conformational changes that allow the receptor to dimerize and bind to specific DNA sequences in the promoter regions of target genes. This results in the recruitment of co-activators and the activation of gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the upregulation of genes involved in reverse cholesterol transport, the suppression of inflammation, and the modulation of glucose metabolism. In animal models, this compound has been shown to reduce atherosclerosis, improve insulin sensitivity, and reduce hepatic steatosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is its high potency and selectivity for LXR, which allows for the specific modulation of LXR signaling without affecting other nuclear receptors. Another advantage is its ability to penetrate the blood-brain barrier, which makes it useful for investigating the role of LXR in the central nervous system. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal experiments.
Zukünftige Richtungen
There are several future directions for the use of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide in scientific research. One area of interest is the investigation of the role of LXR in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic applications of this compound in metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease. Additionally, the development of more potent and selective LXR agonists based on the structure of this compound may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide involves several steps, starting from the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methyl-2-nitroaniline to yield the amide intermediate, which is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively used in scientific research to investigate the molecular mechanisms of LXR signaling and its potential therapeutic applications. LXR is a transcription factor that regulates the expression of genes involved in cholesterol and lipid metabolism, inflammation, and glucose homeostasis. Activation of LXR by this compound has been shown to increase the expression of genes involved in reverse cholesterol transport, which is the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.
Eigenschaften
IUPAC Name |
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-8-3-4-12(13(5-8)19(21)22)18-15(20)9-6-10(16)14(23-2)11(17)7-9/h3-7H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBSWDNOJFRXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)


![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
![N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4997316.png)
![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-[(diphenylphosphorothioyl)methyl]-N-ethylethanamine](/img/structure/B4997331.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4997346.png)


![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997354.png)

![4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B4997364.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4997369.png)